Product packaging for 2,6-Dichloro-N-phenylaniline(Cat. No.:CAS No. 15307-93-4)

2,6-Dichloro-N-phenylaniline

Cat. No.: B195790
CAS No.: 15307-93-4
M. Wt: 238.11 g/mol
InChI Key: HDUUZPLYVVQTKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing 2,6-Dichlorodiphenylamine within Contemporary Chemical Sciences

2,6-Dichlorodiphenylamine, a halogenated aromatic amine, holds a significant position in modern chemical sciences. Its molecular structure, characterized by a diphenylamine (B1679370) backbone with two chlorine atoms at the 2 and 6 positions of one phenyl ring, makes it a valuable compound in various research and industrial applications. This compound is recognized as an off-white to pale beige solid and is slightly soluble in solvents like chloroform (B151607). nacchemical.com

The physical and chemical properties of 2,6-Dichlorodiphenylamine are well-documented, providing a solid foundation for its use in complex chemical syntheses. These properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₂H₉Cl₂N
Molecular Weight 238.11 g/mol
Melting Point 50-54°C
Boiling Point 309.8°C at 760 mmHg
Density 1.327 g/cm³
Appearance Off-white to pale beige solid
Solubility Slightly soluble in chloroform, methanol (B129727), and ethyl acetate

Table 1: Physicochemical Properties of 2,6-Dichlorodiphenylamine. nacchemical.compcchem.net

Role of 2,6-Dichlorodiphenylamine as a Pivotal Intermediate in Synthetic Chemistry

The primary significance of 2,6-Dichlorodiphenylamine in synthetic chemistry lies in its role as a key intermediate, most notably in the production of the nonsteroidal anti-inflammatory drug (NSAID), diclofenac (B195802). rdd.edu.iq The synthesis of diclofenac from this intermediate typically involves several steps, including acylation, cyclization, and hydrolysis. rdd.edu.iqresearchgate.net

Historically, the industrial synthesis of 2,6-Dichlorodiphenylamine was achieved through the Ullmann condensation reaction, which involved the coupling of bromobenzene (B47551) and 2,6-dichloroacetanilide. This method, however, was hampered by long reaction times and modest yields. Modern synthetic routes have been developed to improve efficiency. One such method involves a three-step process of chloroacylation, condensation, and rearrangement starting from aniline (B41778), which can achieve yields exceeding 80%. rdd.edu.iqresearchgate.net Another approach utilizes a phase-transfer-catalyzed esterification and rearrangement, also boasting high yields.

More advanced palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have further revolutionized the synthesis of aryl amines like 2,6-Dichlorodiphenylamine. wikipedia.orgorganic-chemistry.org These methods offer milder reaction conditions and a broader substrate scope compared to traditional techniques. wikipedia.org The versatility of 2,6-Dichlorodiphenylamine also extends to its use as a precursor in the manufacturing of dyes, pigments, and certain agrochemicals like herbicides and pesticides. myskinrecipes.com

Significance of 2,6-Dichlorodiphenylamine in Pharmaceutical Development and Analog Research

Beyond its role as an intermediate for diclofenac, 2,6-Dichlorodiphenylamine itself is a subject of interest in pharmaceutical development and analog research. It is considered a structural analog of diclofenac and has been investigated for its own biological activities. medchemexpress.comchemsrc.com Research has shown that 2,6-Dichlorodiphenylamine exhibits anti-Candida albicans activity. medchemexpress.comchemsrc.comtargetmol.com

As an analog, it serves as a scaffold for the development of other potential pharmaceutical agents. For instance, its structure can be modified to create new compounds with different biological profiles. While it is structurally related to diclofenac, it lacks the carboxylic acid group that is critical for the cyclooxygenase (COX) inhibitory activity of most NSAIDs. Nevertheless, it has been reported to act as a nonselective COX inhibitor, with IC₅₀ values of 4 nM for COX-1 and 1.3 nM for COX-2 in Chinese Hamster Ovary (CHO) cells. medchemexpress.comchemsrc.com This activity is attributed to its ability to block the enzyme's function, thereby reducing inflammation.

The table below compares the COX inhibitory activity of 2,6-Dichlorodiphenylamine with that of Diclofenac.

CompoundCOX-1 IC₅₀ (nM)COX-2 IC₅₀ (nM)Cell Line
2,6-Dichlorodiphenylamine 41.3CHO
Diclofenac 8.5-14 (as mM)-Neuronal cells

Table 2: Comparison of COX Inhibitory Activity. medchemexpress.comchemsrc.com

Overview of Research Trajectories for 2,6-Dichlorodiphenylamine

Current and future research on 2,6-Dichlorodiphenylamine is multifaceted. A significant area of focus remains the optimization of its synthesis, aiming for more cost-effective, environmentally friendly, and high-yielding processes suitable for industrial-scale production. google.com This includes the development of novel catalyst systems, particularly for cross-coupling reactions. nih.gov

In the biomedical sphere, research continues to explore the therapeutic potential of 2,6-Dichlorodiphenylamine and its derivatives. Its demonstrated antifungal properties warrant further investigation to understand the mechanism of action and to potentially develop new antifungal agents. targetmol.com Furthermore, its role as a scaffold for creating new molecules with diverse biological activities is an active area of research. This includes the synthesis of stable isotope-labeled versions, such as 2,6-Dichlorodiphenylamine-¹³C₆, which are used as tracers in drug development and metabolic studies. medchemexpress.com The exploration of its derivatives in various therapeutic areas, including but not limited to anti-inflammatory and anti-infective applications, continues to be a promising avenue for chemical and biomedical research. medchemexpress.commedchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9Cl2N B195790 2,6-Dichloro-N-phenylaniline CAS No. 15307-93-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dichloro-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2N/c13-10-7-4-8-11(14)12(10)15-9-5-2-1-3-6-9/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDUUZPLYVVQTKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90165213
Record name 2,6-Dichloro-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90165213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15307-93-4
Record name 2,6-Dichloro-N-phenylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15307-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichloro-N-phenylaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015307934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dichloro-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90165213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dichloro-N-phenylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.756
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,6-DICHLORO-N-PHENYLANILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5D4MZM3NW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Synthetic Methodologies and Mechanistic Investigations of 2,6 Dichlorodiphenylamine

Elucidation of Classical and Modern Synthetic Routes to 2,6-Dichlorodiphenylamine

Several synthetic strategies have been established for the preparation of 2,6-dichlorodiphenylamine, ranging from multi-step classical procedures to more streamlined modern approaches. These methods often involve key chemical transformations such as acylation, etherification, and rearrangement reactions.

Acylation of Phenylamine with Chloroacetyl Chloride and Subsequent Reactions

A prevalent one-pot synthesis method for 2,6-dichlorodiphenylamine commences with the acylation of phenylamine (aniline) with chloroacetyl chloride. google.com This initial step is typically conducted in a solvent like toluene (B28343). The resulting intermediate, 2-chloroacetanilide, is then subjected to an etherification reaction with 2,6-dichlorophenol (B41786). google.comgoogle.com This is followed by a base-induced rearrangement to yield the final product. google.com A strong base, such as sodium hydroxide (B78521) or potassium hydroxide, is used to facilitate the rearrangement. google.com

Acylation: Phenylamine reacts with chloroacetyl chloride to form 2-chloroacetanilide. google.com

Etherification: The intermediate undergoes etherification with 2,6-dichlorophenol. google.com

Rearrangement: The resulting compound is treated with a strong base to induce a rearrangement, forming 2,6-dichlorodiphenylamine. google.com

This one-pot approach offers high yields, often exceeding 90%. google.com

Utilization of 2,6-Dichlorophenol and Aniline (B41778) with Phase Transfer Catalysis

To enhance the efficiency of the etherification step in the synthesis of 2,6-dichlorodiphenylamine, phase transfer catalysis is often employed. google.comvulcanchem.com This technique facilitates the reaction between 2,6-dichlorophenol and the chloroacetylated aniline intermediate. google.comgoogle.com Quaternary ammonium (B1175870) salts, such as benzyltriethylammonium chloride, are commonly used as phase transfer catalysts. google.comvulcanchem.com

The use of a phase transfer catalyst offers several advantages, including shorter reaction times, increased yields, and reduced costs. google.com The reaction is typically carried out in the presence of a base like sodium carbonate or potassium carbonate. google.com

Catalyst/ReagentRoleTypical Examples
Phase Transfer CatalystFacilitates reaction between aqueous and organic phasesBenzyltriethylammonium chloride, Tetrabutylammonium bromide, Polyethylene glycol 400/600 google.comgoogle.com
BasePromotes the etherification reactionSodium carbonate, Potassium carbonate google.com

Chapman Rearrangement for 2,6-Dichlorodiphenylamine Synthesis

The Chapman rearrangement is a key thermal reaction utilized in the synthesis of N-aroyldiphenylamines and is relevant to the production of 2,6-dichlorodiphenylamine. researchgate.net This intramolecular reaction involves a 1,3-shift of an aryl group from an oxygen atom to a nitrogen atom in an aryl N-arylbenzimidate intermediate. researchgate.net

The Chapman rearrangement is a high-temperature process that can be exothermic. nih.govrsc.org The mechanism involves the thermal conversion of an imidate to the corresponding amide. researchgate.net The reaction kinetics have been studied at various temperatures to understand its behavior under intensified conditions. nih.govrsc.org The conventional batch-wise synthesis can present challenges related to temperature control and scalability. nih.govrsc.org

To overcome the limitations of batch processing, continuous-flow microreactor technology has been applied to the Chapman rearrangement. nih.govrsc.org This approach allows for better control over reaction parameters, leading to high conversions within short residence times (often ≤20 minutes). nih.govrsc.org The use of microreactors has been shown to be a more controlled and safer method for conducting this high-temperature reaction. nih.govrsc.org A study demonstrated that scaling up the continuous-flow process by increasing the reactor volume resulted in only a slight variation in conversion, whereas a similar scale-up in a batch reactor led to a significant decrease in conversion. nih.govrsc.org

Mechanistic Pathways and Reaction Kinetics of Chapman Rearrangement

Ullmann Aryl Amination Reactions for 2,6-Dichlorodiphenylamine Precursors

The Ullmann condensation, a type of aryl amination reaction, represents one of the earliest industrial methods for synthesizing precursors to 2,6-dichlorodiphenylamine. This reaction typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst at elevated temperatures. mdpi.com

Historically, the synthesis involved reacting bromobenzene (B47551) with 2,6-dichloroaniline (B118687) in the presence of copper powder at 160–170°C. google.com This method, however, suffered from long reaction times (30–33 hours), modest yields (around 62%), and the need for extensive purification.

Modern advancements in Ullmann-type reactions have focused on developing more efficient and milder catalytic systems. The use of ligands, such as amino acids (e.g., L-proline and N-methylglycine), has been shown to promote the copper-catalyzed coupling of aryl halides with amines at lower temperatures (40-90°C). researchgate.netchimia.ch These improved conditions have expanded the scope of the Ullmann reaction in organic synthesis. chimia.ch The general mechanism for the Ullmann-type N-arylation involves the reaction of an amine with an active Cu(I) species, followed by oxidative addition of the aryl halide to form a Cu(III) complex, and subsequent reductive elimination to yield the N-arylated product and regenerate the Cu(I) catalyst. mdpi.com

Synthesis from 2,6-Dichlorophenoxyacetic Acid Ethyl Ester and Aniline

A documented method for preparing 2,6-Dichlorodiphenylamine involves the reaction of 2,6-dichlorophenoxyacetic acid ethyl ester with aniline. google.comgoogle.com In this process, a mixture comprising 996 g of 2,6-dichlorophenoxyacetic acid ethyl ester, 500 ml of aniline, and 400 ml of n-butanol is preheated to 100°C in a distillation apparatus. google.comgoogle.com The reaction is initiated by the addition of 400 ml of 5.5 N sodium methylate over 30 minutes. google.comgoogle.com The exothermic nature of the reaction maintains a flow of distillate. google.comgoogle.com Following the addition of sodium methylate, the mixture is stirred for an additional 15 minutes at 100°C while continuing to remove the distillate. google.com Subsequently, water is added, and the remaining solvent is distilled off. google.com This specific method has been reported to yield 2,6-Dichlorodiphenylamine at 83% of the theoretical yield. google.comgoogle.com

Industrial Production Methodologies and Optimization Strategies

Historically, the industrial synthesis of 2,6-Dichlorodiphenylamine was dominated by the Ullmann condensation reaction. google.com This process involved the condensation of 2,6-dichloroacetanilide with bromobenzene in the presence of copper powder at high temperatures of 160-170°C. google.com The reaction was lengthy, requiring 30 to 33 hours for completion, and resulted in modest yields of 62% with purities ranging from 86% to 94%. google.com This method suffered from significant drawbacks, including high energy consumption, explosion hazards associated with copper powder, and the need for steam distillation to remove byproducts. google.com

More contemporary industrial methods have shifted towards a one-pot synthesis that is more efficient and provides higher yields. google.com This modern route begins with the acylation of aniline with chloroacetyl chloride in a toluene solvent to produce 2-chloroacetanilide. google.comresearchgate.net This is followed by an etherification reaction with 2,6-dichlorophenoxyacetic acid in the presence of a phase-transfer catalyst. google.comrdd.edu.iq The resulting intermediate, N-phenyl-2-(2,6-dichlorophenoxy)ethanamide, undergoes a base-mediated Smiles rearrangement to yield 2,6-Dichlorodiphenylamine. google.com This approach offers significant advantages, including high yields (often exceeding 90-95%), reduced reaction times, lower costs, and suitability for large-scale commercial production. google.com

Another patented method involves reacting 2,2,6,6-tetrachlorocyclohexanone with aniline, using titanium tetrachloride as a catalyst in a toluene medium at 5-20°C. google.com The resulting intermediate is then dehydrochlorinated using a basic catalyst to form the final product. google.com

Optimization strategies focus on improving reaction conditions and catalyst efficiency. For instance, the transition from stoichiometric copper usage in the Ullmann reaction to modern catalytic systems represents a major optimization. In phase-transfer catalyzed processes, the choice of catalyst is critical. google.com

Table 1: Effect of Phase-Transfer Catalyst on Synthesis of 2,6-Dichlorodiphenylamine
CatalystReaction Time (h)Yield (%)Purity (%)
Benzyltriethylammonium1099.099.92
Dodecyltrimethylammonium1296.699.88
Tetradecyltrimethyl1294.099.38

Mechanistic Studies of 2,6-Dichlorodiphenylamine Formation

Investigation of Intermediate Species and Transition States in Rearrangement Reactions

The formation of 2,6-Dichlorodiphenylamine from aniline and 2,6-dichlorophenoxyacetic acid derivatives involves a critical rearrangement step. google.com In the modern one-pot synthesis, after the initial acylation and etherification steps, an intermediate, N-phenyl-2-(2,6-dichlorophenoxy)ethanamide, is formed. google.com This intermediate undergoes a Smiles rearrangement, which is a form of intramolecular nucleophilic aromatic substitution, to yield the final product.

Another relevant transformation is the Chapman rearrangement, which involves the thermal conversion of an aryl N-arylbenzimidate to an N-aroyldiphenylamine. organicreactions.org This reaction is understood to be an intramolecular process characterized by a 1,3 shift of an aryl group from an oxygen atom to a nitrogen atom. organicreactions.org The transition state for such sigmatropic rearrangements is typically a highly ordered, six-membered ring structure. e-bookshelf.de For the related Claisen rearrangement, it is believed that the reaction proceeds through a six-membered aromatic-like transition state. e-bookshelf.de In some analogous reactions, like the Bamberger rearrangement, computational studies have proposed an aniline dication-like transition state. beilstein-journals.org The study of these rearrangements provides insight into the likely transition states involved in 2,6-Dichlorodiphenylamine synthesis, which are crucial for determining reaction stereochemistry and efficiency. nih.gov

Role of Catalysts and Solvent Systems in Reaction Efficiency and Selectivity

Catalysts and solvents are pivotal in directing the efficiency and selectivity of 2,6-Dichlorodiphenylamine synthesis. In older Ullmann condensation methods, copper powder was used as a catalyst, but this has been largely superseded due to low efficiency and safety concerns. google.com

Modern syntheses extensively utilize phase-transfer catalysts (PTCs), particularly quaternary ammonium salts like benzyltriethylammonium chloride, during the etherification step. google.com These PTCs facilitate the reaction between the water-soluble base and the organic-soluble reactant, leading to significantly shorter reaction times, higher yields, and purer products under milder conditions. google.com The effectiveness of the PTC is influenced by the length of its alkyl chains, with shorter chains often showing superior activity due to better solubility in the solvent system.

In an alternative synthetic route starting from 2,2,6,6-tetrachlorocyclohexanone, a Lewis acid catalyst, titanium tetrachloride, is employed for the initial condensation stage. google.com The subsequent dehydrochlorination step uses basic catalysts such as carbonates, bicarbonates, or hydroxides of alkali metals. google.com

Toluene is a commonly used solvent for these reactions, particularly in the one-pot synthesis involving the Smiles rearrangement. google.com The choice of solvent is critical as it must effectively dissolve the reactants and catalysts while being suitable for the reaction temperatures, which can range from 50°C to 110°C depending on the specific step. google.com Research into greener alternatives, such as deep eutectic solvents (DESs), is an emerging area in amine synthesis, offering potential for more environmentally benign processes. mdpi.com

Computational Chemistry Approaches to Elucidate Reaction Mechanisms

Computational chemistry provides powerful tools for investigating the complex reaction mechanisms involved in the synthesis of 2,6-Dichlorodiphenylamine. uu.se Techniques such as Density Functional Theory (DFT) and ab initio quantum mechanical calculations allow researchers to model reaction pathways, identify intermediates, and characterize the structure and energy of transition states. e-bookshelf.debeilstein-journals.orguu.se

For instance, DFT calculations have been successfully applied to study the Bamberger rearrangement, a reaction analogous to some steps in amine synthesis. beilstein-journals.org These studies have challenged previously accepted mechanisms by demonstrating that a proposed nitrenium ion intermediate was unlikely to exist, and instead proposed a new mechanism involving an aniline dication-like transition state. beilstein-journals.org Similarly, computational methods have been used to investigate the transition states of sigmatropic reactions like the Claisen and Mislow-Evans rearrangements, providing detailed geometric and electronic information that is difficult to obtain experimentally. e-bookshelf.denih.gov

By applying these computational models, chemists can gain a deeper understanding of the factors controlling reaction outcomes in 2,6-Dichlorodiphenylamine synthesis. uu.se This knowledge can be used to predict the effects of different catalysts, solvents, and substituents, thereby guiding the optimization of experimental protocols to improve yields and selectivity. uu.se

Optimization Strategies for Synthetic Yields and Purity of 2,6-Dichlorodiphenylamine

Several strategies have been developed to optimize the synthetic yield and purity of 2,6-Dichlorodiphenylamine, moving away from older, less efficient methods.

Advanced Catalysis: The replacement of stoichiometric copper powder from the Ullmann reaction with highly efficient phase-transfer catalysts (PTCs) like quaternary ammonium salts has been a major advancement. google.com These catalysts significantly increase reaction rates and yields, often to over 99%, while allowing for milder conditions. Palladium-based catalysts are also considered for certain cross-coupling reactions.

Reaction Condition Control: Fine-tuning parameters such as temperature, reaction time, and the molar ratio of reactants is crucial for maximizing yield and purity. google.comuwindsor.ca For the modern one-pot synthesis, specific temperature ranges are maintained for each step (acylation: 50–95°C, etherification: 85–95°C, rearrangement: 85–95°C) to ensure optimal conversion. google.com

Solvent Selection: Toluene is an effective solvent for the key etherification and rearrangement steps in modern syntheses. google.com The selection of an appropriate solvent system is critical for ensuring that all reactants and catalysts remain in the correct phase to facilitate the reaction. google.com

Purification Techniques: High purity is achieved through effective post-reaction workup and purification. After the main reaction, the crude product is often isolated and then purified by methods such as vacuum rectification to achieve purities as high as 99.9%. google.com


Variable Control and Statistical Analysis in Experimental Design

The consistent and high-yield synthesis of 2,6-dichlorodiphenylamine is highly dependent on the precise control of several reaction variables. To resolve discrepancies in reported synthesis yields, a systematic approach involving strict control over reagent purity, solvent quality, and reaction conditions is essential. For instance, in processes like the Ullmann condensation, which involves the reaction of a halogenated benzene (B151609) derivative with an amine in the presence of a copper catalyst, factors such as temperature, reaction time, and catalyst loading are critical. google.com The use of an inert atmosphere is also crucial to prevent moisture-sensitive steps from being compromised.

Statistical methods, particularly Design of Experiments (DoE), have emerged as a powerful tool for optimizing the synthesis of 2,6-dichlorodiphenylamine. mdpi.com DoE allows for the simultaneous investigation of multiple variables to identify the most critical factors and their interactions. mdpi.com For example, in a synthesis involving the reaction of 2,2,6,6-tetrachlorocyclohexanone and aniline, a DoE approach can be used to systematically vary the molar ratios of reactants and the amount of catalyst (like titanium tetrachloride) to determine the optimal conditions for maximizing the yield of the intermediate, N-phenyl-2,2,6,6-tetrachlorocyclohexanimine. google.com This statistical approach not only enhances yield but also improves the reproducibility of the synthesis. mdpi.com

Below is a table illustrating the application of variable control in the synthesis of 2,6-dichlorodiphenylamine:

Table 1: Key Variables and Their Control in the Synthesis of 2,6-Dichlorodiphenylamine

Variable Parameter to Control Rationale
Reactants Purity of 2,6-dichloroaniline and bromobenzene Impurities can lead to side reactions and lower yields.
Catalyst Loading and activity of copper or palladium catalysts Affects reaction rate and efficiency.
Solvent Quality and type (e.g., toluene, dimethylformamide) Can influence reaction kinetics and solubility of intermediates. google.comgoogle.com
Temperature Reaction temperature Critical for reaction rate and preventing thermal degradation. google.comgoogle.com
Time Duration of the reaction Ensures complete conversion of reactants. google.comgoogle.com

| Atmosphere | Inert gas (e.g., nitrogen, argon) | Prevents oxidation and side reactions with atmospheric moisture. |

Chromatographic and Recrystallization Purification Techniques

Following synthesis, 2,6-dichlorodiphenylamine often contains impurities that must be removed to achieve the desired purity. A combination of chromatographic and recrystallization techniques is typically employed for this purpose.

Chromatographic Purification:

Column chromatography is a widely used technique for the purification of 2,6-dichlorodiphenylamine. Silica (B1680970) gel is a common stationary phase, and a gradient elution system, for example, using mixtures of hexane (B92381) and ethyl acetate, can effectively separate the desired product from its impurities. High-Performance Liquid Chromatography (HPLC) is another powerful tool, particularly for identifying and isolating minor impurities. nih.gov For instance, in the synthesis of a related compound, 1-(2,6-dichlorophenyl)-2-indolone, HPLC was used to identify N-(2,6-dichlorodiphenyl)-chloroacetyl amide as a major impurity. nih.gov

Recrystallization:

Recrystallization is a fundamental and effective method for purifying solid compounds like 2,6-dichlorodiphenylamine. The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature. For 2,6-dichlorodiphenylamine, various solvents and solvent systems have been explored. For example, recrystallization from isopropyl alcohol has been reported. google.com In some processes, a mixture of solvents, such as ethanol (B145695) and water, is optimized to achieve efficient purification. The process often involves dissolving the crude product in a hot solvent, followed by filtration (if necessary) and slow cooling to allow for the formation of pure crystals. The use of activated carbon during recrystallization can help remove colored impurities. google.com

The table below outlines common purification techniques for 2,6-dichlorodiphenylamine:

Table 3: Purification Techniques for 2,6-Dichlorodiphenylamine

Purification Technique Key Parameters Typical Outcome
Column Chromatography Stationary phase (e.g., silica gel), mobile phase (e.g., hexane/ethyl acetate) Separation of closely related impurities, yielding high-purity fractions.
Recrystallization Solvent (e.g., isopropyl alcohol, ethanol/water), temperature gradient Removal of soluble and insoluble impurities, resulting in a crystalline product of high purity. google.com

| Vacuum Distillation | Pressure, temperature | Can be used to purify the final product, with a reported boiling point of 109-111 °C at 0.4 mmHg. |

Table 4: List of Chemical Compounds

Compound Name
1-(2,6-dichlorophenyl)-2-indolone
2,2,6,6-tetrachlorocyclohexanone
2,6-dichloroaniline
2,6-Dichlorodiphenylamine
Aniline
Bromobenzene
Copper
Ethanol
Ethyl acetate
Hexane
Isopropyl alcohol
N-(2,6-dichlorodiphenyl)-chloroacetyl amide
N-phenyl-2,2,6,6-tetrachlorocyclohexanimine
Palladium
Titanium tetrachloride
Toluene

Reactivity and Transformation Pathways of 2,6 Dichlorodiphenylamine in Organic Synthesis

Substitution Reactions Involving Chlorine Atoms on the Phenyl Ring

The reactivity of the dichlorinated phenyl ring in 2,6-Dichlorodiphenylamine is a key aspect of its chemistry, particularly in the context of building more complex molecular architectures.

Nucleophilic aromatic substitution (SNA_r) is a fundamental reaction class for aryl halides. This reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the chlorine atoms) to stabilize the negatively charged intermediate, known as a Meisenheimer complex. pressbooks.puboup.com In 2,6-Dichlorodiphenylamine, the chlorine atoms are the leaving groups. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the halogen, forming a transient, non-aromatic intermediate. oup.com The aromaticity is then restored by the departure of the halide ion. oup.com

The rate of S_NAr reactions is significantly enhanced by the presence of electron-withdrawing substituents on the aromatic ring, which help to delocalize the negative charge of the intermediate. masterorganicchemistry.comlibretexts.org For 2,6-Dichlorodiphenylamine, while the second phenyl ring and the amine group are not potent electron-withdrawing groups, substitution of the chlorine atoms can be achieved under specific conditions, often requiring strong nucleophiles and elevated temperatures. The reaction is less facile compared to aryl halides with strong deactivating groups like nitro groups. pressbooks.pub

The general conditions for nucleophilic aromatic substitution on aryl halides involve reacting the substrate with a nucleophile in a polar aprotic solvent, often in the presence of a base. fishersci.fi For instance, the synthesis of certain derivatives may involve the displacement of one of the chlorine atoms by a nucleophile, although specific examples directly involving 2,6-Dichlorodiphenylamine in this context are not extensively detailed in readily available literature.

The unsubstituted phenyl ring of 2,6-Dichlorodiphenylamine is susceptible to electrophilic attack. The regioselectivity of this substitution is governed by the electronic effects of the substituents already present on the benzene (B151609) ring. The secondary amine group (-NH-) is an activating group and an ortho-, para-director due to its ability to donate its lone pair of electrons into the ring, thereby stabilizing the arenium ion intermediate formed during the attack at these positions. Conversely, the 2,6-dichlorophenyl group is a deactivating group and a meta-director due to the electron-withdrawing inductive effect of the chlorine atoms.

When both activating and deactivating groups are present, the activating group generally dictates the position of the incoming electrophile. Therefore, electrophilic substitution on the unsubstituted phenyl ring of 2,6-Dichlorodiphenylamine is expected to occur primarily at the ortho and para positions relative to the amine bridge.

Specific examples of electrophilic substitution reactions on 2,6-Dichlorodiphenylamine include nitration. The nitration of the related 2,6-dichlorophenol (B41786), for example, can yield 2,6-dichloro-4-nitrophenol. google.com While direct studies on the nitration of 2,6-Dichlorodiphenylamine are not extensively documented, it is a key intermediate in the synthesis of diclofenac (B195802), which can undergo further functionalization. justia.com

Nucleophilic Aromatic Substitution Investigations

Oxidation and Reduction Transformations of the Amine Functionality

The secondary amine bridge in 2,6-Dichlorodiphenylamine is a site of significant reactivity, susceptible to both oxidation and reduction processes.

The oxidation of diphenylamines has been a subject of study, often leading to colored products. The initial step in the oxidation of diphenylamine (B1679370) is thought to involve the formation of a radical cation. nih.govresearchgate.net The oxidative mechanism of diphenylamine itself does not appear to directly form diphenylbenzidine as an intermediate. nih.gov The various oxidation products of diphenylamine may be obtained individually under specific experimental conditions. nih.gov

Studies on the electrochemical oxidation of related compounds, such as 2,6-dichloro-1,4-phenylenediamine, have been conducted. nih.gov The electrochemical oxidation of chloroanilines in acetonitrile (B52724) has been shown to proceed via dimerization, initiated by the oxidation of the substrate. researchgate.net This suggests that the amine functionality in 2,6-Dichlorodiphenylamine can be electrochemically oxidized, potentially leading to coupling reactions. The oxidative photodegradation of drugs derived from 2,6-Dichlorodiphenylamine has also been investigated, indicating that the molecule is susceptible to oxidative processes under photochemical conditions. acs.org

The reduction of derivatives of diphenylamine has been explored, particularly for nitrated compounds. For instance, 2-nitrodiphenylamine (B16788) and 4-nitrodiphenylamine (B16768) can be reduced to their corresponding amino derivatives, 2-aminodiphenylamine (B160148) and 4-aminodiphenylamine. researchgate.netnih.gov This reduction can be achieved under anaerobic conditions with microorganisms. researchgate.netnih.govnih.gov In these transformations, the nitro group is reduced to an amine, and diphenylamine itself is not observed as an intermediate. researchgate.netnih.gov

The polarographic reduction of 2-nitro- and 4-nitrodiphenylamines in aprotic solvents like N,N-dimethylformamide (DMF) and acetonitrile (AN) has also been investigated. The reduction behavior is dependent on the supporting electrolyte used. For example, in the presence of tetraethylammonium (B1195904) iodide, a single-electron reversible step is observed, while in the presence of sodium nitrate, a different reduction pathway is followed. While these studies focus on nitrated derivatives, they highlight the potential for reduction reactions within the diphenylamine framework. Specific research on the catalytic reduction of the amine functionality or the aromatic rings of 2,6-Dichlorodiphenylamine is less common in the literature.

Mechanistic Studies of Oxidative Processes

Cyclization and Rearrangement Reactions of 2,6-Dichlorodiphenylamine Derivatives

Derivatives of 2,6-Dichlorodiphenylamine are important precursors in the synthesis of more complex heterocyclic structures, notably through cyclization and rearrangement reactions.

One of the most significant rearrangement reactions involving derivatives of 2,6-Dichlorodiphenylamine is the Smiles rearrangement. google.com This intramolecular nucleophilic aromatic substitution is a key step in a major industrial synthesis of diclofenac. google.com The process typically involves the acylation of 2,6-Dichlorodiphenylamine, followed by an etherification reaction to form an intermediate which then undergoes a base-mediated Smiles rearrangement to yield the diclofenac precursor. google.com

The synthesis of diclofenac from 2,6-dichlorodiphenylamine can also involve a ring closure by Friedel–Crafts acylation to form an isatin (B1672199) derivative. scribd.com This is followed by a Wolff–Kishner reduction of a ketone group and subsequent hydrolysis to yield diclofenac. scribd.com

Furthermore, photocyclization of 2,6-Dichlorodiphenylamine has been studied. scispace.comresearchgate.netnih.gov Upon irradiation, it undergoes a ring-closure reaction to form the corresponding 1-chlorocarbazole. scispace.comresearchgate.net The quantum yield of this cyclization is influenced by the solvent, being low in organic solvents and higher in aqueous solutions. scispace.comresearchgate.net This reaction proceeds via the triplet state of the molecule. researchgate.net

The table below summarizes some of the key reaction conditions for the synthesis of 2,6-Dichlorodiphenylamine, which often involves rearrangement reactions.

Reaction Step Reagents and Conditions Yield (%) Reference
AcylationAniline (B41778), Chloroacetyl chloride, Toluene (B28343), 50-95 °C, 2-6 hours- google.com
Etherification2-Chloroacetanilide, 2,6-Dichlorophenol, Na2CO3, Phase Transfer Catalyst, 85-95 °C, 6-16 hours- google.com
RearrangementStrong base (e.g., KOH), 85-95 °C, 2-6 hours>90 google.com
Ullmann CondensationBromobenzene (B47551), 2,6-Dichloroacetanilide, Copper powder, 160-170 °C, 30-33 hours62

Photochemical Cyclization to Carbazole (B46965) Derivatives

2,6-Dichlorodiphenylamine serves as a model compound for studying the photochemical behavior of diphenylamines, a reaction class that is crucial for understanding the photobiological properties of several drugs. researchgate.net Upon exposure to ultraviolet (UV) radiation, it undergoes a 6π-electrocyclization reaction to form carbazole derivatives. researchgate.net This intramolecular photocyclization is a key transformation pathway, proceeding through an excited triplet state of the molecule. researchgate.netekb.eg

Table 1: Photochemical Cyclization Products of 2,6-Dichlorodiphenylamine

Starting Material Reaction Type Key Intermediate Final Product Reference
2,6-Dichlorodiphenylamine Photochemical 6π-electrocyclization Excited Triplet State 1-Chlorocarbazole researchgate.net
1-Chlorocarbazole Photodehalogenation - Carbazole researchgate.net

Intramolecular Rearrangements and Their Products

The structural framework of 2,6-Dichlorodiphenylamine and its derivatives is amenable to several intramolecular rearrangements, which are pivotal in synthetic chemistry for creating complex molecular architectures from simpler precursors.

One of the most significant rearrangements involving the diphenylamine core is the Smiles rearrangement. This base-mediated intramolecular nucleophilic aromatic substitution is a key step in the industrial synthesis of 2,6-Dichlorodiphenylamine itself, where an ether linkage is transformed into the diphenylamine linkage. google.com

In the reactivity of 2,6-Dichlorodiphenylamine derivatives, other rearrangements are prominent. For instance, the Chapman rearrangement has been utilized in synthetic pathways involving derivatives of 2,6-Dichlorodiphenylamine to form more complex structures. justia.com Furthermore, computational studies on the fragmentation of the diphenylamine anion suggest a pathway involving an intramolecular rearrangement where the anion converts to a 4a,4b-dihydrocarbazole triplet state before eliminating a dihydrogen molecule. researchgate.net This process represents a non-photochemical pathway to a carbazole-like structure.

Table 2: Intramolecular Rearrangements and Products

Reaction Type Precursor Type Product Significance Reference
Smiles Rearrangement N-phenyl-2-(2,6-dichlorophenoxy)acetamide 2,6-Dichlorodiphenylamine Key step in the synthesis of the title compound. google.com
Chapman Rearrangement (E)-methyl-2-(2-((2,6-dichlorophenoxy)(phenyl)methyleneamino)phenyl) ester methyl 2-(2-(N-(2,6-dichlorophenyl)benzoylamino)phenyl) ester Synthesis of advanced intermediates. justia.com
Anionic Rearrangement Diphenylamine anion 4a,4b-dihydrocarbazole triplet state Mechanistic pathway for fragmentation and cyclization. researchgate.net

Derivatization Strategies for Advanced Organic Compounds

2,6-Dichlorodiphenylamine is a valuable building block for the synthesis of more complex molecules, particularly pharmaceuticals and other biologically active compounds. Derivatization often begins with reactions targeting the amine nitrogen.

Acylation and Alkylation Reactions

Acylation of the secondary amine of 2,6-Dichlorodiphenylamine is a common and critical first step in many synthetic routes. A prominent example is its reaction with chloroacetyl chloride. justia.comresearchgate.net This reaction yields N-(2,6-dichlorophenyl)-N-phenyl-(chloroacetyl)-amine, a key intermediate in the synthesis of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac. google.comgoogle.com

Following this acylation, the resulting product can undergo an intramolecular Friedel-Crafts alkylation. justia.comgoogle.com This cyclization step leads to the formation of a five-membered heterocyclic ring, specifically the indolone derivative 1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one. google.comasau.ru This two-step process of acylation followed by intramolecular alkylation is a powerful strategy for constructing fused heterocyclic systems from 2,6-Dichlorodiphenylamine.

Table 3: Acylation and Alkylation of 2,6-Dichlorodiphenylamine

Reaction Reagent Product Application Reference
Acylation Chloroacetyl chloride N-(2,6-dichlorophenyl)-N-phenyl-(chloroacetyl)-amine Intermediate for Diclofenac synthesis justia.comresearchgate.net
Intramolecular Friedel-Crafts Alkylation Aluminum trichloride (B1173362) (catalyst) 1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one Synthesis of heterocyclic systems google.comasau.ru

Formation of Nitrogen-Containing Heterocycles

The structure of 2,6-Dichlorodiphenylamine is a scaffold that provides entry into a diverse range of nitrogen-containing heterocyclic compounds. Beyond the previously mentioned formation of carbazoles and indolones, its derivatives are precursors to other important heterocyclic rings.

The acetic acid derivative of 2,6-Dichlorodiphenylamine, known as diclofenac, has been used as a starting material to synthesize a new series of five- and six-membered heterocyclic compounds. epstem.net By first converting the carboxylic acid to a hydrazide, this intermediate serves as a versatile precursor for creating compounds containing:

1,3,4-Oxadiazole rings

1,3,4-Triazole rings

1,3,4-Thiadiazole rings

Pyrazoline rings epstem.net

This highlights the utility of the 2,6-dichlorodiphenylamino-phenyl core in constructing a wide array of heterocyclic systems, which are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. epstem.netclockss.org

Table 4: Heterocycles Derived from the 2,6-Dichlorodiphenylamine Scaffold

Heterocyclic System Synthetic Precursor Method Reference
Carbazole 2,6-Dichlorodiphenylamine Photochemical Cyclization researchgate.net
Indolone N-Acylated 2,6-Dichlorodiphenylamine Intramolecular Friedel-Crafts Alkylation google.com
1,3,4-Oxadiazole Diclofenac hydrazide Cyclization Reactions epstem.net
1,3,4-Triazole Diclofenac thiosemicarbazide Cyclization with hydrazine epstem.net
1,3,4-Thiadiazole Diclofenac thiosemicarbazide Acid-catalyzed cyclization epstem.net
Pyrazoline Diclofenac hydrazide Condensation with chalcones epstem.net

Biological Activities and Pharmacological Relevance of 2,6 Dichlorodiphenylamine

Cyclooxygenase Enzyme Inhibition by 2,6-Dichlorodiphenylamine and Analogs

2,6-Dichlorodiphenylamine is recognized as a potent inhibitor of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins (B1171923), key mediators of inflammation and pain. Its inhibitory action has been characterized in comparative studies, revealing a nonselective profile against the two primary COX isoforms, COX-1 and COX-2. medchemexpress.comchemsrc.com

While 2,6-dichlorodiphenylamine is an analog of diclofenac (B195802), their profiles as COX inhibitors show important distinctions. bio-connect.nlmedchemexpress.com Research indicates that 2,6-dichlorodiphenylamine is a potent, nonselective inhibitor of both human COX-1 and COX-2. medchemexpress.comchemsrc.com In assays using Chinese Hamster Ovary (CHO) cells, it recorded an IC₅₀ (half-maximal inhibitory concentration) of 4 nM for COX-1 and 1.3 nM for COX-2. medchemexpress.comchemsrc.commedchemexpress.comambeed.commedchemexpress.com This demonstrates strong inhibitory activity against both isoforms.

In contrast, while diclofenac is also a nonselective COX inhibitor, its therapeutic action is critically linked to a carboxylic acid group that is absent in the structure of 2,6-dichlorodiphenylamine. This structural variance distinguishes it from therapeutic NSAIDs, even though it maintains potent enzyme inhibitory capabilities in biochemical assays. The antifungal activity observed with 2,6-dichlorodiphenylamine is notably absent in diclofenac.

Table 1: Comparative COX Inhibition by 2,6-Dichlorodiphenylamine

CompoundTarget EnzymeIC₅₀ Value (nM)Assay SystemSource
2,6-DichlorodiphenylamineHuman COX-14CHO Cells medchemexpress.comchemsrc.com
2,6-DichlorodiphenylamineHuman COX-21.3CHO Cells medchemexpress.comchemsrc.com

Structure-activity relationship (SAR) studies highlight the critical role of specific functional groups in the activity of diphenylamine-based compounds. The primary structural difference between 2,6-dichlorodiphenylamine and its parent compound, diclofenac, is the absence of the acetic acid moiety (-CH₂COOH) on the phenyl ring. This carboxylic acid group is considered essential for the clinical anti-inflammatory effects of diclofenac and other NSAIDs.

Despite lacking this group, 2,6-dichlorodiphenylamine remains a potent COX inhibitor in laboratory assays. This suggests that the core diphenylamine (B1679370) structure with the 2,6-dichloro substitutions is sufficient for binding to the active site of the COX enzymes. The presence of the two chlorine atoms on one of the phenyl rings is believed to enhance its lipophilicity, which may facilitate its interaction with biological targets.

The characterization of 2,6-dichlorodiphenylamine's COX inhibitory activity has been conducted using established cellular and biochemical assays. nih.gov A common method involves using whole-cell assay systems, such as those employing Chinese Hamster Ovary (CHO) cells, which have been genetically engineered to express human COX-1 or COX-2 enzymes. medchemexpress.comchemsrc.commedchemexpress.commedchemexpress.com In these assays, the compound's ability to inhibit the production of prostaglandins from arachidonic acid is measured, allowing for the determination of IC₅₀ values. sigmaaldrich.com Fluorometric detection of prostaglandin (B15479496) G2, an intermediate product, is a technique used in such screening kits to quantify enzyme activity. sigmaaldrich.com These cellular models provide a biologically relevant environment for assessing the potency and selectivity of potential inhibitors. nih.gov

Structure-Activity Relationship (SAR) Studies for COX Inhibition

Potential in Drug Discovery and Development

2,6-Dichlorodiphenylamine is a crucial intermediate in the synthesis of various pharmaceutical agents, most notably the widely used NSAID, diclofenac. rdd.edu.iq Its chemical structure serves as a key building block for creating more complex molecules with therapeutic value. lookchem.comcymitquimica.com The synthesis of diclofenac from 2,6-Dichlorodiphenylamine involves several key chemical reactions, including acylation, cyclization, and hydrolysis. rdd.edu.iq

One common synthetic route involves the reaction of 2,6-Dichlorodiphenylamine with chloroacetyl chloride, followed by a Friedel-Crafts cyclization to form an isatin (B1672199) intermediate. nih.gov Subsequent reduction and hydrolysis yield diclofenac. nih.gov Another method describes the synthesis of diclofenac sodium from aniline (B41778), where 2,6-Dichlorodiphenylamine is formed as a key intermediate through chloroacylation, condensation, and rearrangement reactions, achieving high yields. rdd.edu.iq

Beyond diclofenac, 2,6-Dichlorodiphenylamine is a precursor for other pharmaceutical compounds. For instance, it is used to synthesize N-chloroacetyl-2,6-dichlorodiphenylamine, which is an intermediate in the production of the anti-inflammatory drug "ortophenum". google.comresearchgate.net The reactivity of the amine group and the substituted benzene (B151609) ring allows for a variety of chemical modifications, making it a versatile scaffold for developing new drug candidates. cymitquimica.com Researchers have also synthesized hybrid molecules by conjugating an azole pharmacophore with COX inhibitors, including diclofenac, to create dual-acting antifungal agents. acs.org

The primary derivative of 2,6-Dichlorodiphenylamine, diclofenac, has been investigated for therapeutic applications that extend beyond its well-established anti-inflammatory role. Research suggests that diclofenac possesses potential as an anticancer agent. rdd.edu.iq Studies have shown that it can arrest the cell cycle, thereby preventing the proliferation of various cancer cell lines, including those of glioblastomas and ovarian cancer. rdd.edu.iq Furthermore, diclofenac has been observed to induce apoptosis in neuroblastoma cells, highlighting its potential in cancer therapy. rdd.edu.iq

In addition to oncology, derivatives of 2,6-Dichlorodiphenylamine are being explored for the treatment of autoimmune disorders. Diclofenac has been shown to suppress the immune response by interfering with Kv1.3 voltage-gated potassium channels. rdd.edu.iq This mechanism makes it a suitable starting point for the development of novel drugs aimed at treating autoimmune diseases where these channels play a role. rdd.edu.iq These emerging areas of research underscore the potential of the 2,6-Dichlorodiphenylamine scaffold in developing treatments for a wider range of diseases.

Design and Synthesis of Novel Pharmaceutical Agents from 2,6-Dichlorodiphenylamine

Toxicological Considerations and Safety Profiles in Research Settings

2,6-Dichlorodiphenylamine is classified as a hazardous chemical, necessitating strict safety protocols in laboratory settings. cymitquimica.comfishersci.com Its toxicological profile indicates that it is a skin irritant and can cause serious eye irritation. fishersci.comtcichemicals.com Furthermore, it is recognized as being very toxic to aquatic organisms, with the potential for long-term adverse effects in the aquatic environment. fishersci.comsigmaaldrich.comsigmaaldrich.com

Table 2: Hazard Classification for 2,6-Dichlorodiphenylamine

Classification SystemHazard ClassHazard CodeDescriptionReference
GHS/OSHASkin Corrosion/IrritationH315Causes skin irritation fishersci.comtcichemicals.comsigmaaldrich.com
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation fishersci.comtcichemicals.comsigmaaldrich.com
Hazardous to the Aquatic Environment, Acute/ChronicH410Very toxic to aquatic life with long lasting effects sigmaaldrich.comsigmaaldrich.com

Due to these hazards, specific laboratory safety protocols must be followed when handling 2,6-Dichlorodiphenylamine. These measures are designed to minimize exposure and ensure the safety of research personnel.

Table 3: Laboratory Safety Protocols for 2,6-Dichlorodiphenylamine

Safety MeasureProtocolReference
Personal Protective Equipment (PPE)Wear protective gloves, safety goggles or glasses (conforming to EN166), and a lab coat. A face shield may be required in some situations. fishersci.comtcichemicals.com
Engineering ControlsHandle in a well-ventilated area. Use a fume hood to minimize the risk of inhalation, especially if dust or aerosols are generated. Ensure eyewash stations and safety showers are nearby. fishersci.com
Handling ProceduresAvoid contact with skin, eyes, and clothing. Avoid the formation of dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. fishersci.comtcichemicals.com
StorageKeep containers tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as oxidizing agents. fishersci.comchemsrc.com
Waste DisposalDispose of as hazardous waste. Consult local, regional, and national regulations for proper disposal of chlorinated aromatic compounds. Do not allow to enter drains or surface water. fishersci.com

The metabolism of 2,6-Dichlorodiphenylamine itself is not extensively detailed in the available literature. However, significant insight can be gained from its primary derivative, diclofenac, and other structurally similar aniline compounds.

The metabolism of diclofenac is primarily carried out in the liver by cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4. rdd.edu.iq The main metabolic process is hydroxylation, which results in several metabolites. The primary metabolite is 4'-hydroxydiclofenac, which retains some weak analgesic and anti-inflammatory activity. rdd.edu.iq Other minor metabolites, such as 3'-hydroxydiclofenac (B1210953) and 5'-hydroxydiclofenac, are also formed. rdd.edu.iq These metabolites are subsequently conjugated and eliminated from the body. rdd.edu.iq

Studies on other related compounds provide further clues. For example, 2,6-xylidine, an aniline compound, is known to be metabolized to a key intermediate, dimethylphenyl N-hydroxylamine (DMHA). nih.gov This metabolite can be further converted into a reactive nitrenium ion, which is linked to its genotoxic effects. nih.gov Additionally, photochemical studies have shown that 2,6-Dichlorodiphenylamine can undergo a reaction to eliminate hydrogen chloride (HCl) and form carbazole (B46965) derivatives. researchgate.net While this is a photochemical rather than a metabolic process, it indicates a potential pathway for the transformation of the molecule. The use of stable isotopes, such as in 2,6-Dichlorodiphenylamine-13C6, is a key tool for tracing and quantifying metabolites during drug development studies. medchemexpress.com

Environmental Fate and Degradation Studies of 2,6 Dichlorodiphenylamine

Photodegradation Pathways and Mechanisms

The primary mechanism for the transformation of 2,6-Dichlorodiphenylamine in the environment is through photodegradation, a process initiated by the absorption of light.

Exposure to both ultraviolet (UV) light and simulated solar irradiation leads to the degradation of 2,6-Dichlorodiphenylamine in aqueous solutions. researchgate.net Studies have shown that direct photolysis occurs under these conditions, leading to the transformation of the parent compound. researchgate.net The process is influenced by factors such as the presence of oxygen and the pH of the water. nih.gov For instance, the photodegradation of similar compounds has been observed to follow pseudo-first-order kinetics, with reaction rates varying at different pH levels. nih.gov

The degradation of 2,6-Dichlorodiphenylamine can be influenced by various advanced oxidation processes. researchgate.net For example, photo-Fenton conditions, which involve the use of iron ions and hydrogen peroxide in the presence of light, have been shown to be effective in degrading this compound and its derivatives. researchgate.netresearchgate.net The quantum yield of cyclization, a key step in the photodegradation process, is notably higher in aqueous solutions compared to organic solvents, indicating that the environmental matrix plays a crucial role in the degradation efficiency. scispace.com

Table 1: Factors Influencing Photodegradation of 2,6-Dichlorodiphenylamine and Related Compounds
FactorInfluence on DegradationReference
UV Light / Solar IrradiationPrimary driver of direct photolysis and transformation. researchgate.net
pHAffects the rate of photodegradation, with different kinetics observed at varying pH levels. nih.gov
Dissolved OxygenPlays a role in the photodegradation mechanism. nih.gov
Aqueous vs. Organic SolventsThe quantum yield of cyclization is significantly higher in aqueous solutions. scispace.com
Advanced Oxidation Processes (e.g., Photo-Fenton)Enhances the degradation of the compound. researchgate.netresearchgate.net

The primary photochemical reaction of 2,6-Dichlorodiphenylamine involves a rapid 6π-electrocyclization. researchgate.net This intramolecular cyclization leads to the formation of a key intermediate, which subsequently undergoes dehydrohalogenation to yield 1-chlorocarbazole. researchgate.net This process is considered the main phototransformation pathway. unl.edu

Further degradation of 1-chlorocarbazole can occur through the cleavage of the carbon-halogen bond. researchgate.net In addition to 1-chlorocarbazole, other photoproducts have been identified in studies of the closely related compound, diclofenac (B195802). These include derivatives of 2-chloro- and 2,6-dichlorodiphenylamine, as well as 8-hydroxy- and 8-chlorocarbazole derivatives. unl.edudergipark.org.tr The formation of substituted carbazoles is a common feature in the photodegradation of these types of compounds. csic.es

Table 2: Identified Phototransformation Products of 2,6-Dichlorodiphenylamine and Related Compounds
Product NameFormation PathwayReference
1-ChlorocarbazoleFormed via 6π-electrocyclization and subsequent dehydrohalogenation. researchgate.net
8-Hydroxycarbazole derivativesIdentified as a photoproduct of the related compound, diclofenac. unl.edu
8-Chlorocarbazole derivativesIdentified as a photoproduct of the related compound, diclofenac. unl.edudergipark.org.tr

Computational modeling plays a role in understanding the intricate mechanisms of photodegradation. While specific studies on 2,6-Dichlorodiphenylamine are not detailed in the provided results, the general approach involves using techniques like LC-MS or GC-MS to analyze byproducts from photodegradation experiments. This analytical data can then be used to inform and validate computational models of the degradation pathways.

Identification of Phototransformation Products

Microbial and Biological Degradation Processes in Aquatic and Soil Environments

In addition to photodegradation, microbial activity in soil and aquatic environments can contribute to the breakdown of 2,6-Dichlorodiphenylamine.

The biodegradation of chlorinated aromatic compounds can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, though the rates and pathways often differ. omicsonline.org Aerobic biodegradation is generally a faster process due to the higher energy yield for the microorganisms involved. scielo.br

Studies on related chlorinated compounds have shown that degradation is possible in soil microcosms under both aerobic and anaerobic conditions. For instance, the degradation of dichlobenil, a structurally similar herbicide, has been observed in various soils, with complete degradation occurring within 35-56 days in previously exposed soils. nih.gov The rate of biodegradation is influenced by environmental factors such as temperature, the concentration of the contaminant, and the size of the microbial inoculum. researchgate.net While anaerobic degradation is typically slower, it can be a significant removal pathway in environments where oxygen is limited. scielo.brresearchgate.net

Microbial degradation of chlorinated aromatic compounds often proceeds through a series of enzymatic reactions. For compounds similar to 2,6-Dichlorodiphenylamine, initial steps can involve hydroxylation, where a hydroxyl group is added to the aromatic ring. mdpi.com In the case of diclofenac, cleavage of the amine bridge between the two aromatic rings is a documented degradation step. mdpi.com

For some chlorinated compounds, the degradation pathway involves the removal of chlorine atoms, a process known as dehalogenation. nih.gov For example, in the degradation of dichlobenil, the intermediate 2,6-dichlorobenzamide (B151250) (BAM) can be dechlorinated to ortho-chlorobenzamide (OBAM). nih.gov The specific enzymes and microbial species involved in the degradation of 2,6-Dichlorodiphenylamine are an area of ongoing research. However, studies on similar pollutants have identified bacteria from genera such as Cupriavidus that are capable of degrading chlorinated nitroaromatic compounds. nih.govsemanticscholar.org

Role of 2,6-Dichlorodiphenylamine as a Metabolite in Environmental Systems

2,6-Dichlorodiphenylamine is recognized as a primary transformation product of diclofenac in the environment. unl.edusabapub.com The photodegradation of diclofenac in aqueous environments is a key pathway leading to the formation of several by-products, with 2,6-Dichlorodiphenylamine being a significant derivative. unl.eduresearchgate.net Studies have shown that the photochemical decomposition of diclofenac often results in products with two main substructures: 2-chloro- and 2,6-dichlorodiphenylamine derivatives, and 8-hydroxy- and 8-chlorocarbazole derivatives. unl.edu The transformation of diclofenac into 2,6-Dichlorodiphenylamine and other metabolites is a concern as these products can also persist and potentially exhibit toxicity in aquatic ecosystems. sabapub.com

The primary photoprocess for diclofenac and related 2,6-dichlorodiphenylamines involves ring closure, leading to the formation of corresponding 1-chlorocarbazoles. scispace.com The quantum yield of this cyclization process is notably higher in aqueous solutions compared to organic solvents, indicating that the environmental conditions play a crucial role in the transformation pathways. scispace.com

Advanced Oxidation Processes for Environmental Remediation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). kirj.ee These processes are considered highly effective for the degradation of persistent organic pollutants like 2,6-Dichlorodiphenylamine. researchgate.net

Photo-Fenton and photocatalysis are two prominent AOPs that have been successfully applied for the degradation of 2,6-Dichlorodiphenylamine and its parent compound, diclofenac. researchgate.netacs.org The photo-Fenton process utilizes the combination of Fenton's reagent (Fe²⁺ and H₂O₂) and UV light to generate highly reactive hydroxyl radicals. researchgate.net This method has proven effective in the degradation of various organic pollutants. researchgate.netfrontiersin.org

Photocatalysis, often employing semiconductors like titanium dioxide (TiO₂), is another powerful technique. frontiersin.org When irradiated with light of sufficient energy, the photocatalyst generates electron-hole pairs, which in turn produce reactive oxygen species, including hydroxyl radicals, that can mineralize organic contaminants. acs.org Studies have compared the efficacy of photo-Fenton versus photocatalysis with a triphenylpyrylium salt for the oxidative photodegradation of drugs derived from 2,6-dichlorodiphenylamine, highlighting the potential of these AOPs for remediation. acs.orgconnectedpapers.com

The efficiency of AOPs is typically evaluated by monitoring the disappearance of the target compound and the reduction in Total Organic Carbon (TOC). researchgate.net While AOPs can achieve high degradation rates for the parent compound, complete mineralization into carbon dioxide and water is not always achieved, leading to the formation of various degradation by-products. researchgate.netlookchem.com

Application of Photo-Fenton and Photocatalysis

Environmental Monitoring and Analytical Detection in Complex Matrices

Effective monitoring and analysis are essential for understanding the environmental occurrence and fate of 2,6-Dichlorodiphenylamine and its degradation products.

The detection of trace levels of 2,6-Dichlorodiphenylamine in complex environmental matrices like water and soil requires sophisticated analytical techniques. univ-rennes.fr High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for this purpose. nih.gov These methods often involve a sample preparation step, such as solid-phase extraction (SPE) or liquid-liquid extraction, to concentrate the analyte and remove interfering substances from the matrix. nih.gov For instance, EPA Method 1699 utilizes high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) for the determination of various pesticides, including chlorinated compounds, in diverse environmental samples. epa.gov

Table 1: Analytical Techniques for 2,6-Dichlorodiphenylamine Detection

Analytical TechniqueMatrixSample PreparationKey Advantages
High-Performance Liquid Chromatography (HPLC)Water, SoilSolid-Phase Extraction (SPE)Suitable for polar and thermally labile compounds. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)Water, Soil, SedimentLiquid-Liquid Extraction, SPEHigh sensitivity and selectivity, provides structural information. nih.gov
HRGC/HRMSWater, Soil, Sediment, Biosolids, TissueVarious extraction methodsVery low detection limits, high specificity. epa.gov

The analysis of degradation by-products is a critical component of environmental fate studies. lookchem.comdeswater.com Techniques like LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) are powerful tools for identifying and quantifying known and unknown transformation products. deswater.com During the degradation of diclofenac and 2,6-Dichlorodiphenylamine, a range of by-products can be formed, including hydroxylated and carboxylated derivatives, as well as carbazole-type compounds. researchgate.netdeswater.com The identification of these by-products is essential for elucidating the degradation pathways and assessing the potential for the formation of more persistent or toxic compounds. deswater.com

Advanced Analytical and Spectroscopic Characterization of 2,6 Dichlorodiphenylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation.ufz.de

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 2,6-Dichlorodiphenylamine. It provides detailed information about the chemical environment of magnetically active nuclei, primarily protons (¹H) and carbon-13 (¹³C).

The ¹H NMR spectrum of 2,6-Dichlorodiphenylamine displays characteristic signals for the aromatic protons. A published ¹H-NMR analysis in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard showed a multiplet in the range of δ 6.55-7.53 ppm, corresponding to the eight protons of the benzene (B151609) rings, and a singlet at δ 5.83 ppm attributed to the amine (NH) proton. ambeed.com

Interactive Data Table: Representative ¹H NMR Data for 2,6-Dichlorodiphenylamine

Proton Type Chemical Shift (δ ppm) Multiplicity Integration
Aromatic (C₆H₅ and C₆H₃Cl₂)6.55-7.53Multiplet (m)8H
Amine (NH)5.83Singlet (s)1H
Note: Data obtained from a study using CDCl₃ as the solvent and TMS as the internal standard. ambeed.com

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed for the conformational analysis of 2,6-Dichlorodiphenylamine. These experiments provide information about the spatial proximity of atoms, which is crucial for understanding the three-dimensional structure and rotational isomerism of the molecule. rsc.org Dynamic NMR spectroscopy can also be utilized to study the rates of conformational exchange and other dynamic molecular processes. numberanalytics.com Computational methods, often used in conjunction with experimental NMR data, can help in determining the most stable conformers and the energy barriers for their interconversion. rsc.orgauremn.org.br

¹H NMR and ¹³C NMR Chemical Shift Assignments and Coupling Analysis

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis.ufz.de

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and investigating the fragmentation patterns of 2,6-Dichlorodiphenylamine. This information is vital for confirming the compound's identity and for structural elucidation.

High-Resolution Mass Spectrometry (HRMS) provides the capability to measure the mass-to-charge ratio (m/z) of an ion with high precision, typically to several decimal places. bioanalysis-zone.com This allows for the determination of the exact mass of 2,6-Dichlorodiphenylamine, which has a molecular formula of C₁₂H₉Cl₂N. The calculated exact mass for this compound is 237.0112. HRMS can differentiate between molecules that have the same nominal mass but different elemental compositions. bioanalysis-zone.com

Interactive Data Table: Molecular Weight and Mass Spectrometry Data for 2,6-Dichlorodiphenylamine

Parameter Value Source
Molecular FormulaC₁₂H₉Cl₂N
Molecular Weight238.11 g/mol klivon.com
Exact Mass237.0112

Tandem mass spectrometry (MS/MS) is a powerful technique used to study the fragmentation of selected precursor ions. nationalmaglab.org In an MS/MS experiment, the molecular ion of 2,6-Dichlorodiphenylamine ([M+H]⁺) is isolated and then subjected to fragmentation, typically through collision-induced dissociation (CID). nationalmaglab.orguab.edu The resulting product ions provide valuable structural information. While a detailed fragmentation pathway for 2,6-Dichlorodiphenylamine is not explicitly provided in the search results, analysis of its structure suggests potential fragmentation patterns, such as the loss of chlorine atoms or cleavage of the bond between the two aromatic rings.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Chromatographic Techniques for Purity Assessment and Quantification.ufz.demassbank.eu

Chromatographic techniques are essential for assessing the purity of 2,6-Dichlorodiphenylamine and for its quantification in various samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods. sigmaaldrich.com

Purity levels of ≥98.0% for 2,6-Dichlorodiphenylamine have been reported using HPLC and GC. vwr.comtcichemicals.com HPLC methods often utilize reverse-phase columns with a mobile phase such as a methanol-water mixture, and detection is typically performed using a UV detector. nih.gov One study described the baseline separation of 1-(2,6-dichlorophenyl)-2-indolone and related materials, including 2,6-dichlorodiphenylamine, using a CLC-CN column with a mobile phase of MeOH-H₂O (6:4, V/V). nih.gov

Gas chromatography is another suitable technique for the analysis of 2,6-Dichlorodiphenylamine. sigmaaldrich.com In GC, the sample is vaporized and separated based on its interaction with a stationary phase in a column. ccsknowledge.com Comprehensive two-dimensional gas chromatography coupled with mass spectrometry has been noted as a suitable method for the analysis of complex samples containing this compound. lookchem.com

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of 2,6-Dichlorodiphenylamine. openaccessjournals.com It is widely used for assaying the purity of the compound, with standards often requiring a purity of ≥98.0%. sigmaaldrich.comsigmaaldrich.com The method's high resolution and accuracy make it indispensable for quality control. openaccessjournals.com

In a typical HPLC setup, the compound is dissolved in a suitable solvent and injected into the system. It then travels through a column containing a stationary phase, carried by a liquid mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases. A UV detector is commonly used to measure the compounds as they elute from the column. openaccessjournals.com

Research on related compounds provides specific methodological insights. For instance, in the analysis of synthetic intermediates of diclofenac (B195802), where 2,6-Dichlorodiphenylamine is a known impurity, a cyano (CN) column has been effectively used. nih.gov The baseline separation of the main compound from its impurities, including 2,6-Dichlorodiphenylamine, was achieved using a mobile phase of methanol (B129727) and water. nih.gov This demonstrates a rapid and reproducible HPLC method for monitoring the synthesis process and final product quality. nih.gov

ParameterExample ConditionPurposeReference
Stationary Phase (Column) CLC-CN (150 mm x 6.0 mm, 7 µm)Provides separation based on polarity. CN columns offer unique selectivity. nih.gov
Mobile Phase Methanol / Water (60:40, v/v)Elutes the compounds from the column. The ratio is optimized for best separation. nih.gov
Elution Type IsocraticMaintains a constant mobile phase composition throughout the run for simplicity and reproducibility. nih.gov
Flow Rate 1.0 mL/minControls the speed of the mobile phase and the retention time of the analytes. nih.gov
Detection UV SpectrophotometryQuantifies the analyte by measuring its absorbance of UV light at a specific wavelength. openaccessjournals.com
Purity Assay ≥98.0%To confirm the compound meets the required quality standard for its intended use. sigmaaldrich.comsigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile By-products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tandem technique used for separating and identifying volatile and semi-volatile compounds. etamu.edu In the context of 2,6-Dichlorodiphenylamine synthesis, GC-MS is invaluable for detecting and quantifying volatile by-products, such as residual solvents. The GC separates the components of a mixture based on their boiling points and interaction with the stationary phase, while the MS fragments the eluted components and identifies them based on their mass-to-charge ratio, providing structural information. etamu.edunist.gov

While 2,6-Dichlorodiphenylamine itself is suitable for GC analysis, the technique is particularly effective for identifying volatile impurities that may be present from the synthesis process. sigmaaldrich.comvwr.com For example, in the synthesis of a diclofenac impurity, Gas Chromatography with Headspace analysis (GC-HS) was used to identify residual solvents. The headspace technique involves heating the sample in a sealed vial to partition volatile compounds into the gas phase, which is then injected into the GC. This method is highly effective for the analysis of trace levels of volatile organic compounds in a solid matrix.

The method can be optimized for various solvents used in the synthesis, such as xylene, petroleum ether, and ethyl acetate. The use of a specific column, like a wax column, and carefully controlled temperature and gas flow parameters ensures reproducible and accurate quantification of these volatile by-products.

ParameterExample Condition (for Residual Solvents)PurposeReference
Technique Gas Chromatography-Headspace (GC-HS)Analysis of volatile compounds in a solid or liquid matrix.
Stationary Phase (Column) Elite wax column (30 m × 0.32 mm × 0.5 μm)Separation of volatile organic compounds.
Carrier Gas NitrogenTransports the sample through the GC column.
Incubation Temperature 90°CTo facilitate the partitioning of volatile analytes into the headspace.
Injection Temperature 200°CTo ensure rapid vaporization of the sample upon injection.
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)MS provides identification based on mass, while FID offers sensitive quantification. analis.com.my
Analytes o-Xylene, Petroleum ether, Ethyl acetateCommon residual solvents from synthesis that can be monitored.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a molecular "fingerprint" by probing the vibrations of chemical bonds. nih.gov They are used to identify the functional groups present in 2,6-Dichlorodiphenylamine and confirm its molecular structure.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when the vibration induces a change in the molecular dipole moment. uni-siegen.demt.com In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser), where the frequency shift between the incident and scattered light corresponds to the vibrational frequencies of the molecule. uni-siegen.de A vibration is Raman-active if it causes a change in the molecule's polarizability. plus.ac.at

For 2,6-Dichlorodiphenylamine (C₁₂H₉Cl₂N), these techniques can identify key functional groups:

N-H Stretching: The secondary amine group (N-H) would show a characteristic absorption/scattering band.

C-H Stretching: Aromatic C-H stretching vibrations typically appear at wavenumbers above 3000 cm⁻¹.

C=C Stretching: Vibrations within the aromatic rings.

C-N Stretching: The bond between the aromatic ring and the nitrogen atom.

C-Cl Stretching: The carbon-chlorine bonds on one of the phenyl rings.

These two techniques are complementary. For molecules with higher symmetry, the "mutual exclusion rule" may apply, where vibrations that are IR-active are Raman-inactive, and vice-versa. uni-siegen.de For a molecule like 2,6-Dichlorodiphenylamine with lower symmetry, many vibrations are likely to be active in both IR and Raman spectra. uni-siegen.de Analysis of the spectra, often aided by computational methods like Density Functional Theory (DFT), allows for a detailed assignment of vibrational modes. mdpi.com

Functional GroupApproximate Vibrational Frequency (cm⁻¹)Spectroscopy Technique
N-H Stretch (secondary amine)3300 - 3500IR, Raman
Aromatic C-H Stretch3000 - 3100IR, Raman
Aromatic C=C Stretch1400 - 1600IR, Raman
C-N Stretch1250 - 1350IR, Raman
C-Cl Stretch600 - 800IR, Raman

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is a definitive analytical technique for determining the solid-state structure of a crystalline material. Since 2,6-Dichlorodiphenylamine is a crystalline solid, XRD is used to investigate its crystal lattice structure, identify its polymorphic form, and confirm its phase purity. fishersci.canacchemical.com

The technique works by directing X-rays onto a sample and measuring the angles and intensities of the diffracted beams. The resulting diffraction pattern is unique to a specific crystalline arrangement. For a powder sample (Powder X-ray Diffraction or PXRD), the pattern consists of a series of peaks at different diffraction angles (2θ), which serve as a fingerprint for the material. For a single crystal (Single-Crystal XRD), the analysis can resolve the complete three-dimensional arrangement of atoms in the crystal lattice, including bond lengths and angles.

Information Obtained from XRDDescription
Crystalline/Amorphous Nature Determines if the material has a long-range ordered structure (crystalline) or is disordered (amorphous).
Phase Identification The diffraction pattern is compared to databases (e.g., ICDD) to identify the crystalline phase. rsc.org
Polymorph Screening Different crystalline forms (polymorphs) of the same compound will produce distinct XRD patterns.
Crystal System Determines the basic geometric framework of the crystal (e.g., monoclinic, orthorhombic).
Lattice Parameters Provides the dimensions (a, b, c) and angles (α, β, γ) of the unit cell, the smallest repeating unit of the crystal.
Crystallite Size The width of the diffraction peaks can be used to estimate the average size of the crystalline domains.

Computational and Theoretical Chemistry Studies of 2,6 Dichlorodiphenylamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of molecules by solving the Schrödinger equation, which describes the electronic structure and energy properties. cyberleninka.ru These calculations allow for the estimation of molecular geometries and the stability of reaction intermediates and transition states. cyberleninka.ru Modern quantum chemistry can explain experimental data on reaction activity and predict potential reaction pathways. cyberleninka.ru The reactivity of a molecule is largely dependent on its electronic structure, and computational methods provide a means to plan experiments and pursue targeted synthesis. cyberleninka.ru

Density Functional Theory (DFT) is a widely used computational method that has proven to be a reliable tool for investigating reaction mechanisms, with theoretical results often showing high consistency with experimental studies. researchgate.net DFT calculations focus on the electron density to determine the energy and properties of a system, making it suitable for analyzing complex reactions. researchgate.netmdpi.com

For compounds structurally related to 2,6-dichlorodiphenylamine, such as the nonsteroidal anti-inflammatory drug (NSAID) diclofenac (B195802), DFT has been employed to understand photochemical reaction pathways. Studies on 2,6-dichlorodiphenylamine as a model compound show that its photoreactivity is relevant to understanding the photobiological properties of related drugs. researchgate.net Research indicates that the initial photochemical reaction is a very rapid 6π-electrocyclization, followed by the cleavage of a carbon-halogen bond in the resulting photoproduct. researchgate.net

DFT calculations are instrumental in elucidating such mechanisms by mapping the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy barriers calculated for these transitions can explain reaction rates and selectivity. For instance, DFT can be used to analyze the cycloaddition reactions of related heterocyclic systems, accounting for chemo- and regioselectivity in agreement with experimental results. ijcce.ac.ir The choice of functional and basis set is critical for accuracy in DFT calculations.

Table 1: Typical Parameters in DFT Calculations for Aromatic Amines

Parameter Description Common Examples
Functional The part of the calculation that approximates the exchange-correlation energy. The choice of functional affects the accuracy of the results. B3LYP, M06-2X, ωB97XD, PBE0
Basis Set A set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more accuracy but require more computational resources. 6-31G(d,p), 6-311+G(d,p), cc-pVTZ
Solvation Model A method to simulate the effects of a solvent on the molecule's properties and reactivity, as reactions are often carried out in solution. PCM (Polarizable Continuum Model), SMD (Solvation Model based on Density)

Molecular orbital (MO) theory provides a framework for understanding the electronic properties and reactivity of molecules. sapub.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance and are often referred to as the frontier orbitals. sapub.org The energy of the HOMO relates to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. researchgate.net

For 2,6-dichlorodiphenylamine, MO analysis can predict the most likely sites for electrophilic and nucleophilic attack. The distribution of electron density, calculated through methods like Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom, highlighting electron-rich and electron-deficient regions. nih.gov For example, in related phenol (B47542) compounds, calculations show a high negative charge on the oxygen atom of the hydroxyl group, identifying it as the primary reaction center. cyberleninka.ru Similarly, for 2,6-dichlorodiphenylamine, the nitrogen atom and the aromatic rings are key areas of interest for reactivity, which can be quantified through MO analysis.

Table 2: Calculated Molecular Properties of 2,6-Dichlorodiphenylamine

Property Value Source
Molecular Formula C₁₂H₉Cl₂N nih.gov
Molecular Weight 238.11 g/mol
Melting Point 50-53 °C chemicalbook.com
Boiling Point (at 760 mmHg) 309.8 °C
Density 1.327 g/cm³

Density Functional Theory (DFT) Applications in Reaction Mechanism Analysis

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system, MD simulations can reveal information about the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological target. mdpi.comnih.gov These simulations are now routinely used to study systems containing tens of thousands of atoms, providing insights into dynamic processes that are not accessible through static models. nih.gov

For a flexible molecule like 2,6-dichlorodiphenylamine, the relative orientation of the two phenyl rings is crucial for its interactions. MD simulations can explore the potential energy surface to identify stable conformations and the energy barriers between them. This is particularly important for understanding how the molecule might bind to a biological target, such as an enzyme's active site. mdpi.com For example, MD simulations of fluorinated diphenylamine (B1679370) derivatives have been used to confirm the stability of their binding to target proteins in cancer and malaria research. nih.gov Such simulations can track the dynamics of the ligand-protein complex, ensuring the binding pose predicted by docking studies is stable over time. mdpi.comnih.gov

In Silico Screening for Biological Activity Prediction

In silico screening uses computational methods to identify and evaluate potential drug candidates from large libraries of virtual compounds. nih.gov This approach accelerates the drug discovery process by prioritizing compounds for experimental testing, thereby reducing costs and time. nih.gov Methods include molecular docking, which predicts the preferred binding orientation of a ligand to a target protein, and pharmacophore modeling.

2,6-Dichlorodiphenylamine is known to be an analogue of the anti-inflammatory drug diclofenac and has shown activity against Candida albicans. ambeed.com In silico techniques can be used to explore these and other potential biological activities. For instance, molecular docking studies could be performed to model the interaction of 2,6-dichlorodiphenylamine with the cyclooxygenase (COX) enzymes, which are the targets of diclofenac. Similarly, its antifungal activity could be investigated by docking it into the active sites of essential fungal enzymes. Studies on related diphenylamine derivatives have successfully used molecular docking to evaluate binding affinity and inhibitory potential against cancer and malarial protein targets, demonstrating the utility of this approach for the broader chemical class. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org The fundamental principle is that the structure of a molecule determines its properties, and therefore its activity. researchgate.net QSAR models take the form of a mathematical equation: Activity = f(molecular descriptors) + error. wikipedia.org These models are built using a "training set" of compounds with known activities and then validated to ensure they can accurately predict the activities of new, untested compounds. wikipedia.orgresearchgate.net

QSAR modeling is applicable to the 2,6-dichlorodiphenylamine family of compounds. For example, a QSAR study has been conducted on N-(2,6-dichlorophenyl)-N-phenyl-chloroacetamide, a direct derivative, to evaluate its activity. molaid.com To build a QSAR model for a series of diphenylamine analogues, one would first calculate a range of molecular descriptors. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., LogP). Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are then used to create a model that correlates a selection of these descriptors with the observed biological activity (e.g., IC₅₀ values). mdpi.com A well-validated QSAR model can then be used to predict the activity of other diphenylamine derivatives and guide the synthesis of more potent compounds. mdpi.com

Table 3: Common Molecular Descriptors Used in QSAR Modeling

Descriptor Type Descriptor Name Description
Electronic Dipole Moment A measure of the overall polarity of the molecule.
Electronic HOMO/LUMO Energies Energies of the frontier molecular orbitals, related to reactivity and charge transfer.
Hydrophobic LogP (Octanol-Water Partition Coefficient) A measure of the molecule's hydrophobicity, affecting its absorption and distribution.
Topological Molecular Connectivity Indices Numerical values derived from the graph representation of the molecule, encoding information about size, shape, and branching.
Steric/Geometrical Molar Refractivity (MR) A measure of the molecular volume and polarizability.
Steric/Geometrical Polar Surface Area (PSA) The surface area contributed by polar atoms (usually oxygen and nitrogen), related to membrane permeability.

Future Research Directions and Emerging Applications of 2,6 Dichlorodiphenylamine

Development of Greener Synthetic Routes and Sustainable Production

Traditional industrial synthesis methods for 2,6-Dichlorodiphenylamine, such as the Ullmann condensation, often involve high energy consumption, long reaction times, and the use of stoichiometric amounts of copper, leading to low atom economy and complex purification processes. In response to these limitations and growing environmental concerns, significant research efforts are focused on developing greener and more sustainable production methods.

Another advancement is the use of "one-pot" synthesis methods, which simplify operations and reduce waste. google.com These methods can involve an acylation reaction followed by an etherification reaction using a quaternary ammonium (B1175870) salt as a phase-transfer catalyst. google.com This type of catalyst is highly efficient in small quantities and is easily removed, leading to a process with shorter reaction times, high yields, low costs, and minimal environmental pollution. google.com The principles of green chemistry, such as improving atom economy and utilizing recyclable catalysts, are central to these new synthetic routes. raijmr.com The broader movement towards sustainable production of aromatic chemicals is driving innovation away from petrochemical dependence and towards more benign chemical pathways. nih.gov

Research Findings on Greener Synthesis of 2,6-Dichlorodiphenylamine

Method Key Features Advantages
Effluent-Free Process Involves chloroacetylation, etherification, and rearrangement. No wastewater generation; byproducts are recycled; no catalyst required. google.com
One-Pot Synthesis Utilizes a phase-transfer catalyst (quaternary ammonium salt). Short reaction times; high yield (>95%); low cost; reduced environmental pollution. google.com

| Modified Smiles Rearrangement | Employs a phase-transfer-catalyzed esterification and rearrangement. | High yields (>90%); avoids harsh conditions of older methods. |

Targeted Drug Delivery Systems Utilizing 2,6-Dichlorodiphenylamine Derivatives

The role of 2,6-Dichlorodiphenylamine as a direct precursor to Diclofenac (B195802), a potent non-steroidal anti-inflammatory drug (NSAID), makes its derivatives promising candidates for developing advanced drug delivery systems. nih.gov Research is exploring the synthesis of new analogues and derivatives to enhance therapeutic efficacy, reduce side effects, and target specific biological sites.

One area of investigation involves creating hybrid molecules that combine the pharmacophore of 2,6-Dichlorodiphenylamine or its derivatives with other active agents. For instance, researchers have generated hybrids of azole antifungals and COX inhibitors (the class of drugs to which Diclofenac belongs). acs.org These hybrids, formed by creating an amide bond between the two molecules, have shown potent antifungal activity, suggesting a dual mode of action. acs.org

Furthermore, modifying the carboxylic acid group common to many NSAIDs into ester or amide derivatives is a key strategy. acs.org Such modifications can maintain the desired COX-inhibiting activity while potentially reducing the gastrointestinal irritation associated with the parent drugs. acs.org The synthesis of derivatives like diclofenac methyl ester, ethyl ester, and n-butyl ester has been reported, opening avenues for developing prodrugs or formulations with altered pharmacokinetic profiles for targeted or controlled release. rdd.edu.iq The inherent anti-Candida albicans activity of 2,6-Dichlorodiphenylamine itself also presents an opportunity for developing targeted antifungal therapies. medchemexpress.comambeed.com

Advanced Materials Science Applications

Beyond its established role in pharmaceuticals, 2,6-Dichlorodiphenylamine is emerging as a compound of interest in materials science. Its chemical structure, an aromatic amine with two chlorine substituents, imparts specific properties that can be exploited in the design of new materials.

Future research is anticipated to explore its utility in polymer science, specifically as a polymer stabilizer. The amine and chlorinated phenyl groups could potentially act to quench reactive species or absorb UV radiation, thereby preventing the degradation of polymer chains. Another promising application is in coordination chemistry, where 2,6-Dichlorodiphenylamine could serve as a ligand. The nitrogen atom can coordinate with metal centers to form complex structures with potential catalytic or electronic applications. The electrosynthesis of oligomers from similar chlorinated amine compounds suggests a pathway for creating novel conductive or functional materials. researchgate.net The availability of 2,6-Dichlorodiphenylamine as an analytical standard supports its use in diverse research fields, including materials science. sigmaaldrich.com

Interdisciplinary Research Integrating Chemistry, Biology, and Environmental Science

The study of 2,6-Dichlorodiphenylamine provides a fertile ground for interdisciplinary research that connects chemistry, biology, and environmental science. uis.no Such research is crucial for a holistic understanding of the compound's lifecycle, from its synthesis to its biological effects and environmental fate.

Chemistry and Biology: The chemical structure of 2,6-Dichlorodiphenylamine is directly linked to its biological activity. It acts as an analogue of Diclofenac, inhibiting COX enzymes. medchemexpress.com Studies have also shown it can suppress nerve action potentials, a biological effect tied to its specific chemical makeup. mdpi.commdpi.com Research into how derivatives, such as azole-COX inhibitor hybrids, interact with biological targets like fungal efflux pumps bridges synthetic chemistry with molecular biology. acs.org

Chemistry and Environmental Science: The environmental persistence and photodegradation of 2,6-Dichlorodiphenylamine are active areas of research. researchgate.net Understanding the chemical reactions it undergoes in the aquatic environment, such as photodecomposition, is essential for assessing its environmental impact. researchgate.net This knowledge, in turn, drives chemical innovation toward creating greener synthetic routes that minimize environmental release and impact. google.com

Biology and Environmental Science: Investigating the bioaccumulation of 2,6-Dichlorodiphenylamine in ecosystems is a key intersection of these fields. Its presence as a micropollutant in the aquatic environment raises concerns about potential ecotoxicological effects, including endocrine disruption. researchgate.net The study of its biological effects on non-target organisms is critical for a comprehensive environmental risk assessment.

This integrated approach, where chemical synthesis is informed by environmental impact and biological activity guides new applications, represents the future of research on 2,6-Dichlorodiphenylamine. nih.govlancs.ac.uk

Table of Mentioned Compounds

Compound Name
2,6-Dichlorodiphenylamine
2-chloroacetyl phenylamine
N-benzyl-2-(2,6-dichloro phenoxy) acetamide
N-phenylanthranilic acid
N-(2,6-dichlorodiphenyl)-chloroacetamide
Aliquat 336
Aniline (B41778)
Benzyltriethylammonium chloride
Bisphenol A
Bromobenzene (B47551)
Chloroacetyl chloride
Codeine
Diclofenac
Diclofenac sodium
Diflunisal
Dodecyl trimethyl ammonium chloride
Ethylmorphine
Flufenamic acid
Flurbiprofen
Ibuprofen
Ketoprofen
Meloxicam
Morphine
Naproxen
Niflumic acid
Piroxicam
Potassium carbonate
Potassium hydroxide (B78521)
Salicylic acid
Sodium carbonate
Sodium chloride
Sodium glycollate
Sodium hydroxide
Tolfenamic acid
Toluene (B28343)

Q & A

Q. What are the common synthesis routes for 2,6-Dichlorodiphenylamine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Two primary synthesis routes are documented:
  • Route 1 : Reaction of 2,6-dichlorophenol with 2,4,6-trimethylphenol (yield: ~89%) .

  • Route 2 : Coupling bromobenzene with 2,6-dichloroaniline (yield: ~94%) .
    Optimization strategies include:

  • Adjusting stoichiometric ratios of reagents.

  • Screening catalysts (e.g., palladium-based catalysts for cross-coupling reactions).

  • Modifying reaction temperature and duration.
    Monitoring progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is recommended.

    • Data Table :
MethodStarting MaterialsYieldKey Variables
12,6-Dichlorophenol + 2,4,6-Trimethylphenol89%Catalyst, temperature
2Bromobenzene + 2,6-Dichloroaniline94%Solvent, reaction time

Q. What analytical techniques are recommended for characterizing 2,6-Dichlorodiphenylamine's purity and structural integrity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Analyze proton (¹H) and carbon (¹³C) spectra to confirm molecular structure.

  • Mass Spectrometry (MS) : Determine molecular weight (238.11 g/mol) and fragmentation patterns .

  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (>98%) using reverse-phase columns and UV detection.

  • Melting Point Analysis : Verify consistency with literature values (50–50°C) .

    • Data Table :
TechniqueParameterObserved ValueReference
NMR¹H/¹³C shiftsConfirms aromatic and amine groupsBest practice
MSMolecular ion peakm/z 238.11
Melting PointRange50–50°C

Q. What are the key safety considerations when handling 2,6-Dichlorodiphenylamine in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation risks.
  • Waste Disposal : Segregate chemical waste and consult certified disposal services for chlorinated aromatic compounds .
  • Hazard Classification : Classified as irritant (R36/37/38) under EU safety guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthesis yields of 2,6-Dichlorodiphenylamine across different studies?

  • Methodological Answer :
  • Variable Control : Replicate experiments while strictly controlling reagent purity, solvent quality, and reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) .
  • Statistical Analysis : Apply Design of Experiments (DOE) to identify critical factors (e.g., catalyst loading, temperature).
  • Cross-Validation : Compare results with independent analytical methods (e.g., NMR vs. HPLC purity assessments) .

Q. What methodologies are employed to study the environmental degradation pathways of 2,6-Dichlorodiphenylamine?

  • Methodological Answer :
  • Photodegradation Studies : Expose the compound to UV light and analyze byproducts via LC-MS or GC-MS .
  • Microbial Degradation : Use soil microcosms to assess biodegradation rates under aerobic/anaerobic conditions.
  • Redox Analysis : Track electron transfer processes using indicators like 2,6-dichloroindophenol .

Q. How can cross-contamination of 2,6-Dichlorodiphenylamine with structurally similar compounds be prevented during synthesis?

  • Methodological Answer :
  • Chromatographic Purification : Use column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate mixtures).
  • Recrystallization : Optimize solvent systems (e.g., ethanol/water) to isolate pure crystals.
  • Analytical Screening : Employ HPLC-MS to detect contaminants like 2,4-dichlorodiphenylamine .

Q. What strategies are effective in validating analytical methods for quantifying 2,6-Dichlorodiphenylamine in complex mixtures?

  • Methodological Answer :
  • Linearity and Sensitivity : Establish calibration curves (1–100 µg/mL) and determine limits of detection (LOD) and quantification (LOQ) .
  • Precision/Accuracy : Perform intra-day and inter-day assays with spiked samples (recovery: 95–105%).
  • Specificity : Test against structurally related impurities (e.g., Diclofenac-related compounds) .

Q. What interdisciplinary research applications exist for 2,6-Dichlorodiphenylamine beyond synthetic chemistry?

  • Methodological Answer :
  • Pharmaceuticals : Study its role as a precursor or impurity in drugs like Diclofenac .

  • Environmental Science : Investigate bioaccumulation in aquatic ecosystems using LC-MS/MS .

  • Material Science : Explore its utility in polymer stabilization or as a ligand in coordination chemistry.

    • Data Table :
FieldApplicationKey TechniqueReference
PharmaceuticalsImpurity profiling in NSAIDsHPLC-MS
Environmental ChemistryDegradation pathway analysisGC-MS

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dichloro-N-phenylaniline
Reactant of Route 2
Reactant of Route 2
2,6-Dichloro-N-phenylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.